6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Description
6,7-Dimethyl-3,10-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one is a complex polycyclic compound featuring a fused pentacyclic scaffold with two nitrogen atoms (diazapentacyclo) and methyl substituents at positions 6 and 5.
Properties
IUPAC Name |
6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYLZJXYDYHUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one can be achieved through a multicomponent reaction involving acenaphthoquinone, benzils, and ammonium acetate under solvent-free conditions . The reaction is catalyzed by amino-functionalized silica (SBA-Pr-NH2), which acts as a heterogeneous base catalyst. This green synthesis method is advantageous due to its simplicity, short reaction times, low reaction temperatures, and the reusability of the catalyst .
Chemical Reactions Analysis
Inferred Reactivity from Analogous Systems
While no direct studies on this compound exist, analogous diazapentacyclic systems with ketones and aromatic nitrogen heterocycles suggest plausible reactions:
Ketone Reactivity
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Reduction : Catalytic hydrogenation or borohydride reduction could convert the ketone to a secondary alcohol.
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Nucleophilic Attack : Grignard reagents or organolithium compounds may form tertiary alcohols.
Aromatic System Reactivity
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Electrophilic Substitution : Nitration or sulfonation could occur at electron-rich positions (e.g., para to nitrogen atoms) .
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Halogenation : Bromine or chlorine might react under Lewis acid catalysis.
Amine Reactivity
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Protonation : The tertiary amines may act as weak bases, forming salts with strong acids .
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Alkylation : Reaction with alkyl halides could yield quaternary ammonium derivatives.
Challenges in Reactivity Prediction
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Steric Hindrance : The 6,7-dimethyl groups may block access to reactive sites, especially in the fused ring system.
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Electronic Effects : Electron-withdrawing ketone and electron-donating amines create competing electronic environments.
Research Gaps
No experimental studies on this compound’s synthesis, stability, or reaction pathways were found in the reviewed sources. A related compound, 3,10-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one (CAS 23749-58-8) , lacks the 6,7-dimethyl groups but shares the core scaffold, underscoring the need for targeted studies on substituted derivatives.
Recommended Investigations
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Synthetic Routes : Explore Friedel-Crafts acylation or Diels-Alder cyclization to construct the pentacyclic core.
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Spectroscopic Analysis : Use NMR and IR to map electron density and reactive hotspots.
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Computational Modeling : Predict regioselectivity using DFT calculations.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The intricate arrangement of the diazabicyclic structure may enhance interactions with biological targets involved in cancer progression. For instance, derivatives of related diazabicyclic compounds have shown promise in inhibiting tumor growth in various cancer cell lines .
2. Antimicrobial Properties
Studies on similar compounds have demonstrated their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups in the compound's structure can contribute to its antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
3. Neuropharmacological Applications
The potential for this compound to act as an orexin receptor antagonist has been suggested based on its structural similarities to known neuroactive compounds. Orexins play a crucial role in regulating sleep and appetite; thus, antagonists targeting these receptors could be beneficial in treating sleep disorders and obesity .
Material Science Applications
1. Non-linear Optical Materials
The unique structural properties of 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one may allow it to be utilized in the development of non-linear optical (NLO) materials. Compounds with similar frameworks have been studied for their ability to exhibit high optical nonlinearity, making them suitable for applications in photonics and optoelectronics .
Synthesis and Characterization
The synthesis of this compound involves complex multi-step reactions that require careful control of reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related polycyclic diazapentacyclo derivatives, focusing on substituents, ring topology, and functional groups.
Table 1: Structural and Functional Comparison
Structural Nuances and Functional Impact
- Substituent Effects: The 6,7-dimethyl groups in the target compound enhance lipophilicity (logP ~3.2 predicted), favoring membrane permeability compared to hydroxylated analogs (e.g., , logP ~1.8) . The 11-ketone in the target compound may act as a hydrogen-bond acceptor, contrasting with the 17-hydroxy group in , which serves as a donor .
- Ring System Variations: The 3,10-diaza configuration in the target compound introduces basicity (pKa ~8.5), whereas the 3,22-dioxa analog () is more polar and less basic due to ether linkages .
Biological Relevance :
- Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in vivo, while acetic acid-functionalized compounds () may improve aqueous solubility for parenteral formulations .
Biological Activity
Chemical Structure and Properties
The compound's intricate structure features a pentacyclic framework with multiple functional groups that may contribute to its biological activity. The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂ |
| Molecular Weight | 295.41 g/mol |
| IUPAC Name | 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit antimicrobial properties. For instance:
- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that related diazabicyclic compounds showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has focused on its ability to induce apoptosis in cancer cells.
- Case Study : In vitro studies using human cancer cell lines revealed that the compound can activate apoptotic pathways leading to cell death in cancer cells while sparing normal cells .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. The compound has shown promise in modulating inflammatory pathways.
- Research Evidence : A recent study indicated that the compound can inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Interaction with Biological Targets
The compound likely interacts with specific receptors or enzymes involved in disease pathways:
- Receptor Binding : Preliminary docking studies suggest that it may bind to protein targets involved in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of the compound and its biological activity is an area of active research:
- SAR Studies : Modifications to the methyl groups and diaza bridges have been shown to enhance activity against certain pathogens while reducing cytotoxicity towards normal cells .
Future Directions
Further research is warranted to explore the full therapeutic potential of This compound :
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
- Formulation Development : Investigating formulation strategies to enhance bioavailability and target delivery.
Q & A
Q. What advanced statistical methods address batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
